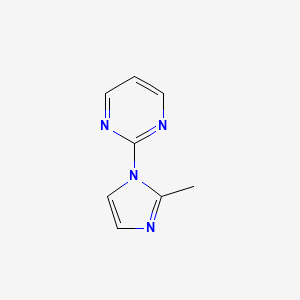

2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

914614-53-2 |

|---|---|

Molecular Formula |

C8H8N4 |

Molecular Weight |

160.18 g/mol |

IUPAC Name |

2-(2-methylimidazol-1-yl)pyrimidine |

InChI |

InChI=1S/C8H8N4/c1-7-9-5-6-12(7)8-10-3-2-4-11-8/h2-6H,1H3 |

InChI Key |

SCMQKHXYMDVJNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methyl 1h Imidazol 1 Yl Pyrimidine

Strategic Design of Synthetic Pathways Towards 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

The logical design of a synthetic route is foundational to the successful and efficient production of the target compound. This involves the preparation of suitable starting materials and a conceptual deconstruction of the molecule to identify the most viable bond formations.

The assembly of the target molecule requires two key precursors: 2-methylimidazole (B133640) and a reactive pyrimidine (B1678525) derivative.

2-Methylimidazole: This precursor is commonly synthesized via the Debus-Radziszewski imidazole (B134444) synthesis, which involves the condensation of three components: glyoxal, acetaldehyde, and ammonia. wikipedia.orgcore.ac.uk This method is efficient and allows for the direct formation of the substituted imidazole ring. core.ac.uk Variations of this synthesis are well-documented in patent literature, optimizing reaction conditions such as temperature, reagent ratios, and purification methods to achieve high yields and purity. google.comgoogle.com Alternative routes, such as the reaction of ethylenediamine (B42938) with acetic acid over a catalyst, have also been reported, though they may require more stringent conditions like high temperatures. google.com

| Synthetic Method | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Debus-Radziszewski Reaction | Glyoxal, Acetaldehyde, Ammonia | Aqueous solution, 80-95°C | ~85% | google.com |

| Ammonium Bicarbonate Method | Ammonium bicarbonate, Acetaldehyde, Glyoxal | Stirring at room temperature | 95% (as salt) | google.com |

| Catalytic Condensation | Ethylenediamine, Acetic Acid | Alumina-platinum catalyst, 390-410°C | Variable | google.com |

Pyrimidine Moiety: The pyrimidine precursor must possess a suitable leaving group at the C2 position to facilitate nucleophilic substitution by the imidazole nitrogen. A 2-halopyrimidine, most commonly 2-chloropyrimidine (B141910) , is the ideal electrophilic partner. The synthesis of 2-chloropyrimidines can be achieved through various established heterocyclic chemistry routes. nih.govorganic-chemistry.org For instance, syntheses starting from aminothioamides and thiophosgene (B130339) have been described. nih.gov Alternatively, a variety of substituted pyrimidines can be synthesized from dihydropyrimidinones or via cyclization reactions involving amidines. organic-chemistry.orggrowingscience.com

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, the most logical disconnection is at the C-N bond between the pyrimidine and imidazole rings.

Retrosynthetic Disconnection:

This disconnection strategy identifies 2-methylimidazole as the nucleophile (or its conjugate base, 2-methylimidazolide) and 2-halopyrimidine as the electrophile. This approach directly leads to the consideration of cross-coupling reactions, which are powerful tools for forming C-N bonds between aromatic systems.

Carbon-Nitrogen (C-N) Coupling Reactions in the Formation of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

The formation of the aryl C-N bond is the key step in the synthesis of the title compound. Transition metal-catalyzed cross-coupling reactions have revolutionized this field, offering high efficiency and functional group tolerance under relatively mild conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for forming C-N bonds. bristol.ac.ukyoutube.com This reaction is highly applicable to the N-arylation of imidazoles with aryl halides, including heterocyclic halides like 2-chloropyrimidine. acs.orgnih.gov

The catalytic cycle generally involves the oxidative addition of the 2-halopyrimidine to a Pd(0) complex, followed by coordination of the deprotonated 2-methylimidazole, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. numberanalytics.com The choice of base is critical for deprotonating the imidazole N-H, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) being commonly used. nih.gov

| Aryl Halide | N-Nucleophile | Pd Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Aminopyrimidine | PdCl2(PPh3)2 | Xantphos | NaOt-Bu | Toluene | nih.gov |

| Aryl Triflate | N-Alkyl Amine | Pd2(dba)3 | Biaryl monophosphine | K3PO4 | Toluene | nih.gov |

| Aryl Halide | Unsymmetrical Imidazole | Pd2(dba)3 | L1 (specific ligand) | Cs2CO3 | Dioxane | nih.gov |

| Aryl Chloride | Amine | Pd-NHC Complex | IPr (NHC ligand) | K3PO4 | t-AmylOH | rsc.org |

Copper-catalyzed reactions represent a classical and often more economical alternative to palladium for C-N bond formation.

Ullmann Condensation: The traditional Ullmann reaction involves the coupling of an aryl halide with a nucleophile (like an amine or alcohol) at high temperatures, often using stoichiometric amounts of copper. Modern variations have been developed that use catalytic amounts of copper, often with a ligand, under milder conditions. researchgate.net This method is suitable for coupling 2-methylimidazole with 2-halopyrimidines.

Chan-Lam Coupling: The Chan-Lam cross-coupling reaction is a significant advancement that utilizes arylboronic acids instead of aryl halides as the electrophilic partner. researchgate.net This reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, and can often be performed in the presence of air. nih.govyoutube.com The synthesis would involve reacting 2-methylimidazole with pyrimidine-2-boronic acid. This approach offers excellent functional group tolerance and generally mild reaction conditions. organic-chemistry.org

| Method | Aryl Source | Copper Source | Key Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Ullmann-type Reaction | Aryl Halide (e.g., 2-chloropyrimidine) | CuI | Base (e.g., K2CO3), often requires ligand and heat | Uses readily available aryl halides | researchgate.netresearchgate.net |

| Chan-Lam Coupling | Arylboronic Acid (e.g., pyrimidine-2-boronic acid) | Cu(OAc)2 | Often at room temperature, can be aerobic | Mild conditions, high functional group tolerance | researchgate.netnih.gov |

The success of both palladium- and copper-catalyzed coupling reactions is highly dependent on the ligand coordinated to the metal center. The ligand influences the catalyst's stability, solubility, and reactivity, thereby affecting reaction efficiency, selectivity, and substrate scope. acs.org

For Palladium Catalysis (Buchwald-Hartwig): The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial. Ligands developed by the Buchwald group, such as XPhos , SPhos , and BrettPhos , are designed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. youtube.com N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations, offering high stability and activity. rsc.org

For Copper Catalysis (Ullmann/Chan-Lam): While some Chan-Lam reactions can proceed without a ligand, the addition of a chelating ligand often accelerates the reaction and broadens its scope. organic-chemistry.org Simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) or amino acids such as L-proline have proven effective in many Ullmann-type couplings. researchgate.net For Chan-Lam reactions, phenanthroline-based ligands have been shown to improve yields, particularly with challenging substrates like poorly activated imidazoles. nih.gov

Optimization is a key aspect of developing a robust synthetic protocol. researchgate.net This involves systematically screening various parameters, including the metal precursor, ligand, base, solvent, and temperature, to maximize the yield of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine while minimizing side reactions. bristol.ac.uknumberanalytics.com

| Catalytic System | Ligand Class | Examples | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; promotes fast reductive elimination. | youtube.comacs.org |

| Palladium | Bidentate Phosphines | Xantphos, BINAP | Wide bite angle can improve catalyst stability and activity. | nih.govacs.org |

| Copper | Diamines | N,N'-Dimethylethylenediamine (DMEDA) | Simple, effective for Ullmann-type couplings. | researchgate.net |

| Copper | Phenanthrolines | 1,10-Phenanthroline, 4,7-Dimethoxy-1,10-phenanthroline | Efficient for N-arylation of azoles. | nih.govorganic-chemistry.org |

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Kinetics and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtubitak.gov.trresearchgate.net This technology is particularly advantageous in the synthesis of heterocyclic compounds like 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine. The application of microwave irradiation can significantly enhance the rate of N-arylation reactions, which are central to the formation of the bond between the 2-methylimidazole and pyrimidine rings. nih.govtubitak.gov.tr

The synthesis can be approached through several pathways, including the Buchwald-Hartwig amination and the Ullmann condensation. In a microwave-assisted Buchwald-Hartwig amination, 2-halopyrimidine would be reacted with 2-methylimidazole in the presence of a palladium catalyst and a suitable base. Microwave heating can accelerate the catalytic cycle, leading to the desired product in minutes rather than hours. nwnu.edu.cn Similarly, a microwave-assisted Ullmann-type reaction would involve the coupling of 2-halopyrimidine with 2-methylimidazole using a copper catalyst, with the microwave energy facilitating the reaction at a lower temperature and for a shorter duration than traditional methods. organic-chemistry.org

One-pot multicomponent reactions under microwave irradiation also present an efficient route. nih.govtubitak.gov.tr For instance, a reaction involving a pyrimidine precursor, a source of the 2-methylimidazole moiety, and a suitable catalyst could be conducted in a single step, benefiting from the enhanced reaction kinetics provided by microwave energy. nih.govtubitak.gov.tr

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Related Heterocycles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | researchgate.netresearchgate.netjaveriana.edu.co |

| Yield | Moderate to good | Good to excellent | nih.govresearchgate.net |

| By-product Formation | Can be significant | Often reduced | nih.gov |

| Energy Consumption | Higher | Lower | researchgate.net |

Comparative Analysis of Conventional and Modern Synthetic Routes

A comparative analysis of conventional and modern synthetic routes for compounds structurally similar to 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine highlights a significant shift towards more efficient and environmentally benign methodologies.

Conventional Methods: Traditional syntheses often rely on classical condensation reactions which may require harsh conditions, long reaction times, and often result in lower yields with the formation of by-products that necessitate extensive purification. researchgate.netjaveriana.edu.co For instance, a conventional Ullmann condensation for N-arylation typically requires high temperatures (often exceeding 200°C) and a large excess of the copper reagent. organic-chemistry.org

Modern Synthetic Routes:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of C-N bonds. It offers milder reaction conditions and broader substrate scope compared to the Ullmann reaction. nwnu.edu.cn The use of specialized ligands can further enhance the efficiency and applicability of this method for constructing the target molecule.

Microwave-Assisted Synthesis: As discussed, this technique dramatically reduces reaction times and can improve yields. researchgate.netresearchgate.net Studies on related imidazo[1,2-a]pyrimidines have shown a reduction in reaction time from several hours to a few minutes with an increase in yield. researchgate.net

One-Pot Reactions: These protocols, often combined with microwave assistance, streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing solvent waste and purification efforts. nih.govtubitak.gov.tr

The move towards modern synthetic strategies like the Buchwald-Hartwig amination and microwave-assisted protocols offers significant advantages in terms of efficiency, reaction conditions, and environmental impact. researchgate.netnwnu.edu.cn

Stereochemical and Regiochemical Considerations in Synthesis

The synthesis of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine necessitates careful consideration of regiochemistry, while stereochemistry is generally not a factor unless chiral centers are introduced through specific starting materials or catalysts.

Regiochemistry: The primary regiochemical challenge lies in the selective formation of the N-C bond between the N1 position of 2-methylimidazole and the C2 position of the pyrimidine ring.

Starting Material Control: The use of a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) as the electrophile directs the coupling to the C2 position of the pyrimidine.

Nucleophile Ambiguity: 2-Methylimidazole is an ambident nucleophile with two nitrogen atoms (N1 and N3). However, in the neutral form, the N1-H tautomer is generally more stable. Under basic conditions used in coupling reactions, deprotonation occurs at the N1 position, leading to the desired regioselectivity where the pyrimidine ring is attached to N1 of the imidazole ring. The steric hindrance from the methyl group at the C2 position of the imidazole also favors substitution at the less hindered N1 position.

Stereochemistry: The final product, 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, is achiral. Therefore, stereochemical considerations are not inherently part of its synthesis unless a chiral derivative is being targeted. If a chiral substituent were present on either the pyrimidine or imidazole ring, or if a chiral ligand were used in a metal-catalyzed coupling, then diastereomeric or enantiomeric products could be formed, and their separation and characterization would be necessary.

Scalability and Efficiency of Synthetic Procedures for Research Applications

The scalability and efficiency of a synthetic route are critical for its practical application in research, enabling the production of sufficient quantities of the compound for further studies.

Efficiency: The efficiency of the synthesis of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine is largely dependent on the chosen method.

Yields: Modern catalytic methods like the Buchwald-Hartwig amination are known to provide good to excellent yields for the N-arylation of imidazoles. nwnu.edu.cn Microwave-assisted protocols have also demonstrated the ability to produce high yields of related heterocyclic compounds in a short amount of time. nih.govresearchgate.net

Atom Economy: One-pot and multicomponent reactions generally have a higher atom economy as fewer reagents are wasted and fewer intermediate purification steps are required. nih.govtubitak.gov.tr

Scalability: The transition from a laboratory-scale synthesis to a larger scale production presents several challenges.

Microwave Synthesis: While highly efficient on a small scale, scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves and potential for uneven heating. However, continuous flow microwave reactors can address some of these scalability issues.

Catalyst Removal: For metal-catalyzed reactions like the Buchwald-Hartwig amination, the removal of the metal catalyst (e.g., palladium) from the final product is crucial, especially for biological applications. This can add complexity and cost to the process on a larger scale.

Conventional vs. Modern Routes: While conventional methods may be less efficient, they can sometimes be more straightforward to scale up using standard chemical engineering equipment. However, the advantages of modern methods in terms of safety and waste reduction often make them more attractive for sustainable large-scale synthesis. researchgate.netjaveriana.edu.co

Coordination Chemistry of 2 2 Methyl 1h Imidazol 1 Yl Pyrimidine As a Ligand

Ligand Design Principles and Electron Donor Characteristics of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

The structure of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, featuring a 2-methylimidazole (B133640) ring linked to a pyrimidine (B1678525) ring via the imidazole (B134444) N1 position, provides a unique platform for metal coordination. Its behavior as a ligand is governed by the interplay of its nitrogen donor sites and its electronic and steric properties.

Assessment of Nitrogen Donor Sites and Potential Denticity

The ligand possesses multiple potential coordination sites, primarily the sp² hybridized nitrogen atoms within its heterocyclic framework. The most prominent donor site is the unprotonated nitrogen atom at the N3 position of the imidazole ring. researchgate.netresearchgate.net The two nitrogen atoms of the pyrimidine ring also represent potential donor sites.

Analogous to related ligands like 2-(2'-pyridyl)imidazole, 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine can act as a bidentate chelating ligand. researchgate.net This chelation would likely involve coordination through the imidazole N3 atom and one of the nitrogen atoms of the pyrimidine ring, forming a stable five-membered chelate ring with a metal center. The syn-orientation of these two nitrogen donors is crucial for this bidentate behavior. researchgate.net However, the ligand may also coordinate in a monodentate fashion, typically through the more basic imidazole N3 nitrogen. jocpr.comwikipedia.org This binding mode can be favored in the presence of significant steric constraints or when competing with other ligands for coordination sites. Furthermore, it can act as a bridging ligand, linking two metal centers and potentially forming coordination polymers. znaturforsch.com

Electronic and Steric Properties Influencing Coordination Behavior

The coordination behavior of the ligand is significantly influenced by its electronic and steric profile.

Synthesis and Isolation of Metal Complexes Involving 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

The synthesis of metal complexes with this ligand generally follows established methods in coordination chemistry, involving the reaction of the ligand with a metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., d-Block Elements, including Zinc)

Ligands based on N-heterocycles readily form complexes with a wide array of d-block transition metals. The typical synthetic route involves the direct reaction of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine with a metal salt, such as a halide, nitrate, or acetate, in a solvent like methanol, ethanol, or acetonitrile. znaturforsch.comnih.govmdpi.com

While specific studies on this exact ligand are limited, extensive research on complexes of 2-methylimidazole provides valuable insights. For example, the reaction of 2-methylimidazole with zinc(II) halides (ZnX₂, where X = Cl, Br, I) yields tetrahedral complexes with the general formula [ZnX₂(2-MeIm)₂]. rsc.orgnih.gov Similarly, complexes with other first-row transition metals like cobalt(II), nickel(II), and copper(II) have been prepared and characterized, exhibiting various geometries depending on the metal and the counter-ion. rsc.org For instance, [CoCl₂(2-MeIm)₂] adopts a tetrahedral structure, whereas [NiCl₂(2-MeIm)₂] forms a polymeric octahedral structure. rsc.org Zinc(II) complexes, in particular, are of interest for their potential applications in materials science, such as in the development of fluorescent materials and catalysts. mdpi.comsigmaaldrich.comnih.gov

| Metal Ion | Ligand | Complex Formula | Observed Geometry | Reference |

|---|---|---|---|---|

| Co(II) | 2-Methylimidazole | [CoX₂(C₄H₆N₂)₂] (X = Cl, Br, I) | Tetrahedral | rsc.org |

| Ni(II) | 2-Methylimidazole | [NiCl₂(C₄H₆N₂)₂] | Polymeric Octahedral | rsc.org |

| Cu(II) | 2-Methylimidazole | [CuX₂(C₄H₆N₂)₂] (X = Cl, Br) | Tetrahedral | rsc.org |

| Zn(II) | 2-Methylimidazole | [ZnX₂(C₄H₆N₂)₂] (X = Cl, Br, I) | Distorted Tetrahedral | nih.gov |

| Cu(II) | 2-(2-pyridyl)benzimidazole | Cu(PyBIm)(NO₃)(H₂O) | Distorted Square Planar | nih.gov |

Coordination with Main Group, Lanthanide, and Actinide Metals

The coordination chemistry of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine extends beyond transition metals.

Main Group Metals : There are documented examples of complexes formed between related N-heterocyclic ligands and main group metals. For instance, a 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole ligand reacts with cadmium(II) chloride to form one-dimensional coordination polymers whose final structure is influenced by the solvent system. znaturforsch.com Sodium complexes with iminopyrrolyl ligands have also been synthesized, where steric hindrance plays a crucial role in determining whether the structure is a coordination polymer or a discrete dimer. nih.gov

Lanthanide and Actinide Metals : The coordination of ligands to f-block elements is predominantly governed by electrostatic interactions, as their f-orbitals are relatively core-like and less involved in covalent bonding compared to the d-orbitals of transition metals. nih.gov Nevertheless, N-donor heterocyclic ligands are known to form stable complexes with both lanthanides and actinides. capes.gov.brcapes.gov.br The differentiation between lanthanide(III) and actinide(III) ions is a significant area of research, particularly for nuclear waste separation. rsc.org This separation often exploits the subtle differences in their coordination chemistry, where the greater radial extension of the 5f and 6d orbitals in actinides compared to the 4f orbitals in lanthanides can lead to a higher degree of covalency and different structural outcomes. nih.govnih.gov The significant steric bulk of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine would be a critical factor in the formation and stability of its complexes with these large f-block ions. nih.gov

Influence of Anionic and Ancillary Ligands on Complex Formation

The structure and dimensionality of the resulting metal-organic framework are heavily dependent on the nature of the anions and any ancillary ligands present during synthesis.

Anionic Ligands : Anions from the metal salt precursor (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻, ClO₄⁻) can play a dual role. They can act as simple, non-coordinating counter-ions to balance the charge of the complex cation, or they can directly participate in the coordination sphere of the metal ion. mdpi.comrsc.orgnih.gov Coordinated anions directly influence the geometry and coordination number of the metal center. For example, in the [ZnX₂(2-MeIm)₂] series, the halide ions complete the tetrahedral coordination around the zinc center. nih.gov Furthermore, certain anions can act as bridging units between metal centers, leading to the formation of polynuclear complexes or extended coordination polymers. znaturforsch.com

Ancillary Ligands : Other ligands, often the solvent molecules themselves like water or dimethylformamide (DMF), can act as ancillary or co-ligands, completing the coordination sphere of the metal. znaturforsch.commdpi.commdpi.com In some syntheses, ancillary ligands are intentionally introduced to create mixed-ligand complexes with specific properties. mdpi.comnih.gov The interplay between the steric demands of the primary ligand, such as 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, and those of the ancillary ligands ultimately dictates the final structure of the complex.

| Metal Ion | Primary Ligand | Anion/Ancillary Ligand(s) | Complex Formula | Structural Role of Anion/Ancillary Ligand | Reference |

|---|---|---|---|---|---|

| Zn(II) | 2-Methylimidazole | Chloride (Cl⁻) | [ZnCl₂(C₄H₆N₂)₂] | Coordinating anion | nih.gov |

| Cd(II) | 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole | Chloride (Cl⁻) | {[Cd(imb)(µ₂-Cl)Cl]·CH₃OH}ₙ | Coordinating and bridging anion | znaturforsch.com |

| Cu(II) | Iminodiacetate, 2-Methylimidazole | Water (H₂O) | [Cu(ida)(2-mim)(H₂O)₂]·H₂O | Coordinating ancillary ligand | mdpi.com |

| Cr(III) | 1H-Imidazole | Nitrate (NO₃⁻), Water (H₂O) | Cr(IM)₄(H₂O)₂₃ | Counter-ion and coordinating ancillary ligand | researchgate.net |

| Cu(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Water (H₂O) | [Cu(ftpO)₂(H₂O)₄] | Coordinating ancillary ligand | mdpi.com |

Elucidation of Coordination Geometries and Stereochemical Architectures

The ligand 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine is anticipated to function primarily as a bidentate chelating agent, coordinating to metal centers through the sp2 hybridized nitrogen atom of the pyrimidine ring and the unprotonated nitrogen atom of the imidazole ring. This chelation is analogous to that of well-known ligands like 2,2'-bipyridine (B1663995) and 2-(2′-Pyridyl)imidazole, which are known to form stable five-membered chelate rings with metal ions. researchgate.net The presence of a methyl group at the 2-position of the imidazole ring introduces steric hindrance that can influence the coordination geometry and the accessibility of the metal center. wikipedia.org

The coordination geometry around a central metal ion is dictated by the ion's size, charge, and electronic configuration. For instance, with transition metals like Fe(II), an octahedral FeN₆ coordination environment is commonly observed in complexes with similar nitrogen-based ligands. mdpi.com For d¹⁰ ions such as Zn(II), the coordination environment is more flexible, with tetrahedral, trigonal bipyramidal, and octahedral geometries all being possible, depending on the co-ligands and packing forces. nih.gov

Coordination of this ligand can lead to discrete, zero-dimensional (0D) complexes. researchgate.net However, the use of appropriate co-ligands, such as dicarboxylates or pseudohalides, could bridge metal centers to form one-dimensional (1D) chains or higher-dimensional coordination polymers. researchgate.netmdpi.com The interplay of coordination bonds with non-covalent interactions like hydrogen bonding and π-π stacking further directs the final supramolecular architecture. researchgate.net

Table 1: Typical Coordination Geometries for Metal Ions with Imidazole-Based Ligands

| Metal Ion | d-electron Configuration | Common Coordination Number(s) | Typical Geometry | Reference(s) |

|---|---|---|---|---|

| Co(II) | d⁷ | 6 | Octahedral | chemrxiv.org |

| Ni(II) | d⁸ | 6 | Octahedral | chemrxiv.org |

| Cu(II) | d⁹ | 4, 6 | Square Planar, Distorted Octahedral | chemrxiv.org |

| Zn(II) | d¹⁰ | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral | nih.govchemrxiv.org |

| Fe(II) | d⁶ | 6 | Octahedral | mdpi.comchemrxiv.org |

This table is generated based on data for imidazole and related ligands as a predictive model for the target compound.

Stability and Lability of Coordination Compounds in Solution and Solid State

The stability of coordination compounds formed with 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine is governed by both electronic and structural factors. The bidentate chelation by the ligand is expected to result in enhanced thermodynamic stability due to the chelate effect, when compared to coordination with separate monodentate imidazole or pyrimidine molecules.

In the solid state, the thermal stability of related coordination polymers has been investigated using techniques like thermogravimetric analysis (TGA). For example, some Fe(II) coordination polymers with imidazole derivatives are stable up to temperatures that allow for the removal of solvent molecules before the decomposition of the framework itself. mdpi.com

In solution, the stability of the complexes can be quantified by their binding free energies. While specific experimental values for the target ligand are not available, computational studies on metal-imidazole interactions provide valuable insight. These studies calculate the free energy of binding for various metal ions to imidazole, which serves as a fundamental measure of complex stability. chemrxiv.orgsns.it The lability of the complexes, which describes the rate at which ligands are exchanged, is highly dependent on the metal ion. For instance, complexes of d¹⁰ Zn(II) are generally more labile than those of d⁸ Ni(II) in an octahedral field.

Table 2: Calculated Binding Free Energies for Metal-Imidazole Complexes

| Metal Ion | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| Co(II) | -3.36 | chemrxiv.org |

| Ni(II) | -4.12 | chemrxiv.org |

| Cu(II) | -5.70 | chemrxiv.org |

| Zn(II) | -3.48 | chemrxiv.org |

| Fe(II) | -2.46 | chemrxiv.org |

| Mn(II) | -1.64 | chemrxiv.org |

| Cd(II) | -3.63 | chemrxiv.org |

| Ag(I) | -3.98 | chemrxiv.org |

| Mg(II) | -0.10 | chemrxiv.org |

These values represent the binding of a single imidazole molecule and are used as an approximation of the energetic contributions for the target ligand.

Application of Ligand Field Theory and Molecular Orbital Concepts to Complex Electronic Structures

The electronic properties of transition metal complexes with 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine can be rationalized using Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. As an N-donor ligand, it interacts with the d-orbitals of a transition metal, causing them to split in energy. For a hypothetical octahedral complex, this splitting (Δo) determines the electronic configuration, magnetic properties (high-spin vs. low-spin), and the energies of d-d electronic transitions observed in UV-Vis spectroscopy.

More advanced computational methods like Density Functional Theory (DFT) provide a deeper understanding of the electronic structure. nih.gov DFT calculations are frequently employed for related heterocyclic systems to determine the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy gap between these orbitals (ΔE) is a key parameter indicating the chemical reactivity and kinetic stability of the molecule. acs.org Furthermore, these calculations can map the Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Metal-Ligand Binding Thermodynamics and Kinetics

The formation of a metal complex is characterized by specific thermodynamic and kinetic parameters. The thermodynamics of binding are described by the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous complexation process. Computational simulations, particularly those using thermodynamic cycles, have become powerful tools for determining the binding free energies of metal ions with imidazole-containing ligands. sns.it These studies systematically calculate the energy profiles for the stepwise addition of ligands to a metal center, providing robust data that correlates well with experimental results. sns.it The data presented in Table 2 is a direct output of such thermodynamic investigations. chemrxiv.org

The kinetics of complex formation describe the rate at which the metal-ligand bond is formed. For many transition metal ions in solution, the rate-determining step is the exchange of a solvent molecule from the metal's first coordination sphere, a process often explained by the Eigen-Wilkins mechanism. The specific rate constants would depend on the nature of the metal ion and the steric and electronic properties of the incoming 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine ligand. Advanced computational techniques, such as all-atom molecular dynamics simulations, can be used to study the stability and kinetics of ligand-target complexes over time, providing insights into binding energies and potential interactions between the ligand and a metal-containing receptor. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 2 Methyl 1h Imidazol 1 Yl Pyrimidine and Its Metal Complexes

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction Analysis of Molecular and Crystal Structures

While a crystal structure for the title compound, 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, is not publicly available, the analysis of a closely related analogue, 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine, provides significant insights into the expected structural features. cdnsciencepub.com The crystallographic data for this analogue reveals a monoclinic crystal system with the space group P21/c. cdnsciencepub.com The asymmetric unit contains two independent molecules, with the imidazole (B134444) and pyrimidine (B1678525) rings in each molecule being nearly co-planar. The dihedral angles between the planes of the two rings are reported to be 4.8(1)° and 2.1(1)°. cdnsciencepub.com This planarity suggests a degree of electronic conjugation between the two heterocyclic systems.

Based on this, it is anticipated that 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine would also adopt a largely planar conformation. The methyl group at the 2-position of the imidazole ring may introduce some steric hindrance, potentially leading to a slightly larger dihedral angle between the two rings compared to the unsubstituted analogue.

Table 1: Crystal Data for the Analogue 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine

| Parameter | Value |

|---|---|

| Formula | C9H10N4 |

| Molecular Weight | 174.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.304 (5) |

| b (Å) | 26.756 (5) |

| c (Å) | 7.129 (5) |

| β (°) | 91.259 (5) |

| Volume (Å3) | 1774.2 (16) |

| Z | 8 |

Data sourced from a study on 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine. cdnsciencepub.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of N-heterocyclic compounds is often governed by a network of intermolecular interactions. In the case of the analogue 2-(1H-Imidazol-1-yl)-4,6-dimethylpyrimidine, the crystal structure is stabilized by weak intermolecular C—H···N hydrogen bonds. cdnsciencepub.com It is highly probable that 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine would exhibit similar C—H···N interactions, where hydrogen atoms on the pyrimidine or imidazole rings act as donors to the nitrogen atoms of neighboring molecules.

Studies on Polymorphism and Solvate Formation

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and material compounds as different polymorphs can exhibit distinct physical properties. nih.gov N-substituted azoles, while known to exhibit polymorphism, are considered to do so rarely. researchgate.net A comprehensive search of the current literature did not yield specific studies on the polymorphism of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine. Such a study would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify different crystalline forms.

Similarly, the formation of solvates, which are crystalline forms that incorporate solvent molecules into the lattice, has not been documented for this specific compound. surfacemeasurementsystems.com The potential for solvate formation is often related to the ability of the compound to form strong interactions with the solvent molecules. rsc.org Given the presence of multiple nitrogen atoms capable of acting as hydrogen bond acceptors, it is plausible that 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine could form solvates with protic solvents. Investigating this would involve crystallizing the compound from a range of solvents and analyzing the crystals for the presence of trapped solvent molecules, often using techniques like thermogravimetric analysis (TGA) and single-crystal X-ray diffraction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing confirmation of the molecular connectivity and insights into the electronic environment of the nuclei.

Comprehensive 1D and 2D NMR Assignments for Structural Elucidation

The 1H and 13C NMR spectra of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine can be predicted based on the known chemical shifts of related imidazole and pyrimidine derivatives. researchgate.netnih.govchemicalbook.comresearchgate.netchemicalbook.comjocpr.comspectrabase.com The expected chemical shifts are detailed in the tables below.

Table 2: Predicted 1H NMR Chemical Shifts for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4' (Im) | ~7.1-7.3 | d | ~1.5 |

| H-5' (Im) | ~7.0-7.2 | d | ~1.5 |

| CH3 (Im) | ~2.3-2.5 | s | - |

| H-5 (Pyr) | ~7.2-7.4 | t | ~4.8 |

Table 3: Predicted 13C NMR Chemical Shifts for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' (Im) | ~145-147 |

| C-4' (Im) | ~128-130 |

| C-5' (Im) | ~120-122 |

| CH3 (Im) | ~13-15 |

| C-2 (Pyr) | ~160-162 |

| C-4, C-6 (Pyr) | ~157-159 |

To confirm these assignments and elucidate the full connectivity, a suite of 2D NMR experiments would be employed. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, for instance, between H-4/H-6 and H-5 of the pyrimidine ring. sdsu.edu An HSQC (Heteronuclear Single Quantum Coherence) experiment would reveal one-bond correlations between protons and their directly attached carbons, confirming, for example, the assignments of the pyrimidine C-H pairs. nih.gov Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away. sdsu.edu This would be crucial for establishing the connectivity between the two rings, for example, by observing a correlation from the pyrimidine protons (H-4/H-6) to the imidazole carbon C-2', and from the imidazole protons (H-4'/H-5') to the pyrimidine carbon C-2.

Solution-Phase Conformational Analysis and Dynamics

In solution, molecules are not static but undergo dynamic processes, including bond rotations and ring inversions. For 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, the key conformational flexibility lies in the rotation around the C-N bond connecting the pyrimidine and imidazole rings. The planarity observed in the solid state for a similar compound suggests that a planar or near-planar conformation is likely to be of low energy in solution as well. cdnsciencepub.com

The conformational preferences of bi-aryl systems are influenced by a balance of steric and electronic effects. nih.govnih.gov In this case, the steric hindrance between the methyl group on the imidazole ring and the pyrimidine ring could influence the rotational barrier and the preferred dihedral angle. Variable-temperature NMR studies could provide information on the energetics of this rotation. By monitoring changes in the chemical shifts and line shapes of the NMR signals as a function of temperature, it is possible to determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the rotational process.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. Observing NOE cross-peaks between protons on the pyrimidine ring and the methyl protons on the imidazole ring would provide direct evidence for their spatial proximity and help to define the preferred conformation in solution.

Ligand Exchange Processes and Fluxional Behavior via Dynamic NMR

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an indispensable technique for investigating the kinetics of chemical processes that occur on the NMR timescale, such as ligand exchange and fluxional behavior in metal complexes. In the context of metal complexes of 2-(2-methyl-1H-imidazol-1-yl)pyrimidine, DNMR can provide valuable insights into the lability of the ligand-metal bond and the conformational dynamics of the complex.

Ligand exchange processes can occur through dissociative, associative, or interchange mechanisms. By monitoring the NMR spectra of a solution containing the metal complex and a free ligand over a range of temperatures, it is possible to determine the rate of exchange. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the protons of the coordinated and free ligand are observed. As the temperature is increased, the rate of exchange increases, leading to a broadening of these signals. At a certain temperature, known as the coalescence temperature, the separate signals merge into a single broad peak. Further increases in temperature result in a sharpening of this averaged signal, indicative of fast exchange.

The fluxional behavior of a complex, where different parts of the molecule interchange their positions, can also be studied using DNMR. For instance, in an octahedral complex with multiple 2-(2-methyl-1H-imidazol-1-yl)pyrimidine ligands, these ligands might not be static and could undergo intramolecular rearrangements. This would lead to changes in the chemical environment of the protons and, consequently, to temperature-dependent NMR spectra. The analysis of the lineshapes at different temperatures allows for the determination of the activation parameters (ΔH‡, ΔS‡, and ΔG‡) of the exchange process, providing a deeper understanding of the underlying mechanism. For example, studies on similar metal complexes with imidazole-containing ligands have revealed that ligand exchange can be influenced by steric hindrance and the electronic properties of the metal center. oup.comrsc.org

Ligand-Metal Binding Site Determination through Chemical Shift Perturbations

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the local electronic environment of atomic nuclei. nih.gov Consequently, the coordination of a metal ion to a ligand like 2-(2-methyl-1H-imidazol-1-yl)pyrimidine induces significant changes in the chemical shifts of the ligand's protons and carbons, a phenomenon known as chemical shift perturbation (CSP). researchgate.net By systematically monitoring these changes during a titration of the ligand with a metal salt, the binding site(s) of the metal can be accurately determined. bcm.edu

Upon coordination, the electron density around the nuclei in the vicinity of the metal ion is altered, leading to either a downfield (deshielding) or upfield (shielding) shift in their resonance frequencies. For 2-(2-methyl-1H-imidazol-1-yl)pyrimidine, which possesses multiple potential nitrogen donor atoms, the magnitude of the CSP for each proton provides a clear indication of its proximity to the coordination center. It is generally expected that the protons on the imidazole and pyrimidine rings will be most affected. Specifically, the protons closest to the coordinating nitrogen atoms are anticipated to exhibit the largest downfield shifts due to the electron-withdrawing effect of the metal cation. researchgate.nettubitak.gov.tr

For instance, in related imidazole complexes, coordination to a metal ion typically leads to a significant downfield shift of the imidazole proton signals. researchgate.netnih.gov A similar effect would be expected for the protons of the pyrimidine ring upon its involvement in coordination. By comparing the ¹H NMR spectra of the free ligand with that of the metal complex, a "map" of the chemical shift perturbations can be generated.

Table 1: Illustrative ¹H NMR Chemical Shift Perturbations (Δδ) for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine upon Coordination to a Metal Ion

| Proton Position | Hypothetical Free Ligand δ (ppm) | Hypothetical Complex δ (ppm) | Δδ (ppm) |

| Imidazole H-4 | 7.20 | 7.50 | +0.30 |

| Imidazole H-5 | 7.00 | 7.25 | +0.25 |

| Imidazole CH₃ | 2.50 | 2.60 | +0.10 |

| Pyrimidine H-4 | 8.60 | 8.90 | +0.30 |

| Pyrimidine H-5 | 7.30 | 7.45 | +0.15 |

| Pyrimidine H-6 | 8.60 | 8.90 | +0.30 |

Note: The chemical shift values are hypothetical and for illustrative purposes only. The magnitude and direction of the shifts will depend on the specific metal ion, its oxidation state, and the coordination geometry.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful probe into the molecular structure and bonding of 2-(2-methyl-1H-imidazol-1-yl)pyrimidine and its metal complexes. These techniques are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural vibrational modes.

The vibrational spectrum of 2-(2-methyl-1H-imidazol-1-yl)pyrimidine is expected to be rich and complex, with characteristic bands arising from the stretching and bending vibrations of the imidazole and pyrimidine rings, as well as the methyl group and the inter-ring C-N bond. The assignment of these fundamental vibrational modes can be achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). core.ac.uk

The high-frequency region of the IR and Raman spectra (above 3000 cm⁻¹) is typically dominated by C-H stretching vibrations of the aromatic rings and the methyl group. The region between 1600 and 1400 cm⁻¹ is particularly informative, as it contains the C=C and C=N stretching vibrations of the heterocyclic rings. The in-plane and out-of-plane bending vibrations of the C-H bonds and ring deformation modes appear at lower frequencies.

Table 2: Expected Fundamental Vibrational Modes for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring |

| C-H stretching (aromatic) | 3150-3000 | Imidazole, Pyrimidine |

| C-H stretching (methyl) | 2980-2870 | - |

| C=N stretching | 1650-1550 | Imidazole, Pyrimidine |

| C=C stretching | 1600-1450 | Imidazole, Pyrimidine |

| Ring breathing | 1050-950 | Imidazole, Pyrimidine |

| C-H in-plane bending | 1300-1000 | Imidazole, Pyrimidine |

| C-H out-of-plane bending | 900-650 | Imidazole, Pyrimidine |

Note: These are general ranges and the exact frequencies can be influenced by the specific substitution pattern and intermolecular interactions.

The coordination of a metal ion to 2-(2-methyl-1H-imidazol-1-yl)pyrimidine significantly perturbs its vibrational frequencies. researchgate.net These changes provide crucial information about the coordination site and the nature of the metal-ligand bond. Generally, when a nitrogen atom of the ligand coordinates to a metal, the electron density in the ring is altered, leading to shifts in the stretching and bending frequencies of the bonds within that ring.

A key indicator of coordination is the shift in the C=N stretching vibrations. ias.ac.in If the metal coordinates to a nitrogen atom in either the imidazole or pyrimidine ring, a shift in the corresponding C=N stretching frequency to higher or lower wavenumbers is expected. The direction of the shift depends on the balance between the σ-donation from the ligand to the metal and any π-backbonding from the metal to the ligand. In many cases, coordination leads to an increase in the C=N bond order and a shift to higher frequency. The appearance of new bands in the far-infrared region (below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) stretching vibrations provides direct evidence of complex formation. acs.orgmq.edu.au

Mass Spectrometry (MS) for Molecular Integrity and Stoichiometric Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight of the synthesized ligand and for determining the stoichiometry of its metal complexes. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for this purpose as they can transfer intact molecular and complex ions from solution to the gas phase with minimal fragmentation. frontiersin.org

For the free ligand, 2-(2-methyl-1H-imidazol-1-yl)pyrimidine, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [L+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the unambiguous confirmation of the ligand's molecular formula.

When a metal complex is analyzed by ESI-MS, the spectrum will typically display peaks corresponding to the intact complex ion, often with varying numbers of ligand molecules and counter-ions. nih.govnih.gov For example, for a complex of a divalent metal ion (M²⁺) with the ligand (L), one might observe peaks for [M+L]²⁺, [M+2L]²⁺, or even charged fragments depending on the stability of the complex and the instrumental conditions. This information is invaluable for confirming the stoichiometry of the complex in solution. nih.gov

Table 3: Hypothetical ESI-MS Data for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine (L) and its Metal Complexes

| Species | Expected m/z |

| [L+H]⁺ | 175.09 |

| [Cu(II) + 2L]²⁺ | 206.07 |

| [Zn(II) + 2L]²⁺ | 206.57 |

| [Ru(II) + 2L]²⁺ | 224.56 |

Note: The m/z values are calculated based on the most abundant isotopes and are for illustrative purposes.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation Monitoring

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is a powerful tool for monitoring the formation of metal complexes. The UV-Vis spectrum of 2-(2-methyl-1H-imidazol-1-yl)pyrimidine is expected to show absorption bands in the ultraviolet region corresponding to π → π* and n → π* transitions within the aromatic imidazole and pyrimidine rings. chemrxiv.org

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from a nitrogen lone pair) to an antibonding π* orbital.

Upon coordination to a metal ion, the electronic structure of the ligand is perturbed, leading to changes in its UV-Vis spectrum. mdpi.com The positions and intensities of the intraligand π → π* and n → π* transitions may shift (either to longer or shorter wavelengths, known as bathochromic and hypsochromic shifts, respectively). More significantly, the formation of a metal complex can give rise to new absorption bands, known as charge-transfer bands. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the relative energies of the metal and ligand orbitals. The appearance and evolution of these bands during a titration can be used to monitor the complexation reaction and to determine the stoichiometry of the complex. rsc.orgrsc.org

Table 4: Expected Electronic Transitions for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine and its Metal Complexes

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π | 200-300 | High intensity, intraligand transition |

| n → π | 300-350 | Low intensity, intraligand transition |

| LMCT/MLCT | 350-600 | Appears upon complex formation, intensity varies |

Note: The exact wavelengths and intensities of these transitions are dependent on the solvent, the specific metal ion, and the coordination environment.

Computational Studies on 2 2 Methyl 1h Imidazol 1 Yl Pyrimidine and Its Derivatives

Density Functional Theory (DFT) Calculations on 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular descriptors at a manageable computational cost. For 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, DFT calculations can elucidate its fundamental chemical characteristics.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis, and Energy Gaps

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. nih.gov

For a molecule like 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) and pyrimidine (B1678525) rings, while the LUMO would also be distributed across these aromatic systems. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide precise energy values for these orbitals. nih.govsemanticscholar.org

| Property | Representative Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV |

Note: The values in this table are representative examples based on DFT calculations of similar imidazole and pyrimidine derivatives and are not specific experimental or calculated values for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine.

Charge Distribution, Electrostatic Potential Maps, and Dipole Moments

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. DFT calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. nih.gov

For 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, the nitrogen atoms of both the imidazole and pyrimidine rings are expected to be regions of high negative electrostatic potential, making them likely sites for protonation and coordination with metal ions. The hydrogen atoms, particularly those on the methyl group and the aromatic rings, will exhibit positive potential.

| Parameter | Predicted Characteristic |

| Most Negative Potential | Nitrogen atoms of the pyrimidine and imidazole rings |

| Most Positive Potential | Hydrogen atoms |

| Dipole Moment | Moderate to high, due to the presence of electronegative nitrogen atoms |

Note: This table describes expected characteristics based on the general principles of molecular electronic structure for this class of compounds.

Acidity/Basicity and Protonation Equilibria Predictions

The presence of multiple nitrogen atoms makes 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine a basic molecule. The pKa value, which quantifies the acidity of the conjugate acid, can be predicted using computational methods. Imidazole itself has a pKa of approximately 7 for its conjugate acid, making it a weak base. nih.gov The pyrimidine ring is also basic. Computational studies can predict the most likely site of protonation by calculating the relative energies of the different protonated forms. The nitrogen atom of the imidazole ring not involved in the linkage to the pyrimidine ring and the nitrogen atoms of the pyrimidine ring are the most probable protonation sites. Understanding these equilibria is crucial for predicting the molecule's behavior in biological systems.

Computational Modeling of Metal-Ligand Interactions and Complex Stability

The nitrogen atoms in 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine make it an excellent ligand for coordinating with metal ions. Computational modeling can provide valuable insights into the structure, stability, and properties of the resulting metal complexes. ekb.eg

Geometry Optimization and Energetic Assessment of Coordination Complexes

| Metal Ion | Predicted Coordination Geometry | Relative Stability |

| Cu(II) | Distorted tetrahedral or square planar | High |

| Zn(II) | Tetrahedral | High |

| Pd(II) | Square planar | Very High |

| Ru(II) | Octahedral | Very High |

Note: The information in this table is based on the known coordination chemistry of imidazole and pyrimidine-based ligands and represents potential outcomes for complexes with 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can also predict the spectroscopic properties of both the free ligand and its metal complexes. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra, which can help in understanding the electronic transitions within the molecule and how they are affected by metal coordination. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By comparing calculated and experimental NMR spectra, the accuracy of the computed structure can be validated. These predictions are invaluable for characterizing newly synthesized compounds and their metal complexes. For instance, upon coordination to a metal, significant changes in the 1H and 13C NMR chemical shifts of the atoms near the coordination site are expected. semanticscholar.org

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio and semi-empirical computational methods are crucial for understanding the electronic structure of molecules. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental parameters. Semi-empirical methods, like PM7 or AM1, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules.

For a molecule like 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, these methods would be used to calculate fundamental electronic properties. Key parameters include:

Molecular Orbital Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: This determines the molecule's electrostatic potential (ESP), revealing electron-rich and electron-poor regions, which are key to predicting sites for electrophilic and nucleophilic attack.

While studies on related compounds like benzimidazole (B57391) derivatives have used DFT methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set) to analyze these properties, no such data has been published for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine. researchgate.net

Table 1: Hypothetical Electronic Properties Calculated by DFT (Note: This table is a template for illustrative purposes. No published data is available for this compound.)

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine, MD simulations would provide critical insights into its behavior in a solution, which is essential for understanding its interactions in a biological or chemical system.

These simulations could explore:

Solvation Shell Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule. The imidazole and pyrimidine rings, with their nitrogen atoms, would be expected to form specific hydrogen bonds with protic solvents.

Conformational Dynamics: The molecule is not rigid; the imidazole and pyrimidine rings can rotate relative to each other around the C-N single bond. MD simulations can map the energy landscape of this rotation, identifying the most stable conformations and the energy barriers between them.

Solvent Effects on Conformation: The presence and polarity of a solvent can influence the preferred conformation of the molecule.

Studies on other heterocyclic systems, such as pyridine/pyrimidine substituted imidazol-5-ones, have utilized MD simulations to understand the stability of protein-ligand complexes, but similar analyses for the target compound in solution are absent from the literature. nih.gov

Table 2: Illustrative MD Simulation Parameters for Conformational Analysis (Note: This table is a template for illustrative purposes. No published data is available for this compound.)

| Parameter | Description | Value |

|---|---|---|

| Force Field | Set of parameters to define energy of the system | e.g., CHARMM, AMBER |

| Solvent Model | Representation of solvent molecules | e.g., TIP3P water |

| Simulation Time | Duration of the simulation | Data not available |

| Dihedral Angle (C-C-N-C) | Torsional angle between the two rings | Data not available |

Theoretical and Mechanistic Studies of Reactivity Pathways Involving 2 2 Methyl 1h Imidazol 1 Yl Pyrimidine

Elucidation of Catalytic Cycles Mediated by 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine Metal Complexes

While specific, complete catalytic cycles mediated by metal complexes of 2-(2-methyl-1H-imidazol-1-yl)pyrimidine are not extensively detailed in the current body of scientific literature, we can infer plausible pathways based on the known reactivity of related N-heterocyclic ligand complexes in catalytic transformations. The combination of a pyrimidine (B1678525) and an imidazole (B134444) moiety suggests potential applications in cross-coupling, C-H activation, and oxidation catalysis.

A hypothetical catalytic cycle, for instance in a C-H activation/functionalization reaction, would likely involve several key intermediates and transition states. Drawing parallels from studies on palladium-catalyzed reactions with related N-heterocyclic ligands, the cycle could initiate with the formation of a catalytically active species, [M(L)n], where L is 2-(2-methyl-1H-imidazol-1-yl)pyrimidine.

Subsequent steps would likely include:

Substrate Coordination: The substrate coordinates to the metal center.

C-H Activation: This is often the rate-determining step. For related palladium complexes, this can proceed through different mechanisms, such as an inner-shell proton-abstraction or an outer-shell proton-abstraction, each with a distinct transition state geometry and energy barrier. nih.gov

Oxidative Addition/Reductive Elimination: In cross-coupling reactions, steps involving oxidative addition of a second substrate and subsequent reductive elimination to form the product and regenerate the catalyst are crucial.

Product Dissociation: The final product dissociates, allowing the catalyst to re-enter the cycle.

The precise nature of these intermediates and transition states is highly dependent on the metal, its oxidation state, and the reaction conditions. For example, in palladium catalysis, both mononuclear and binuclear palladium complexes can be active, and they may favor different mechanistic pathways. nih.gov

| Catalyst Precursor | Mechanism | Rate-Determining Free-Energy Barrier (kcal/mol) |

|---|---|---|

| Mononuclear Pd(OAc)₂ | Inner-shell proton-abstraction | 24.2 |

| Binuclear Pd₂(μ-OAc)₄ | Outer-shell proton-abstraction | 24.8 |

Although this data is for a different ligand system, it highlights the subtle energy differences that can determine the preferred reaction pathway. For complexes of 2-(2-methyl-1H-imidazol-1-yl)pyrimidine, similar computational studies would be necessary to determine the kinetic and thermodynamic viability of proposed catalytic cycles. The electronic donating/accepting properties of the pyrimidine and imidazole rings would significantly influence these energy profiles.

Mechanisms of C-H Activation and Functionalization Catalyzed by Related Complexes

The C-H activation is a pivotal step in many catalytic functionalization reactions. Research on related N-heterocyclic ligand complexes provides insight into potential mechanisms. DFT studies on the palladium-catalyzed annulation of aromatic amides, for example, reveal a dual C-H activation process. researchgate.net This process is facilitated by a directing group on the substrate and involves the sequential activation of a benzylic C-H bond followed by a meta C-H bond. researchgate.net

For a complex involving 2-(2-methyl-1H-imidazol-1-yl)pyrimidine, the ligand itself could play multiple roles:

As a σ-donor and π-acceptor: The nitrogen atoms of both the imidazole and pyrimidine rings can coordinate to the metal, tuning its electronic properties and reactivity.

As a proton shuttle: The non-coordinating nitrogen atoms or the imidazolyl C-H bonds could potentially participate in proton transfer steps, a key feature in some C-H activation mechanisms.

The mechanism is also influenced by the nuclearity of the catalyst. Mononuclear palladium complexes often favor an inner-shell proton-abstraction (concerted metalation-deprotonation), whereas binuclear complexes may proceed via an outer-shell mechanism where the second metal center assists in the proton abstraction. nih.gov

Redox Chemistry and Electron Transfer Processes in 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine Metal Complexes

The redox behavior of metal complexes is central to their catalytic activity in many reactions, particularly in oxidation and cross-coupling catalysis. The ligand framework plays a critical role in stabilizing different oxidation states of the metal center and modulating the redox potential.

Studies on iron(II) complexes with the isomeric ligands 2-(1H-imidazol-2-yl)pyrazine and 2-(1H-imidazol-2-yl)pyrimidine demonstrate how a subtle change in the ligand structure significantly impacts the electronic properties of the metal center. The pyrimidine-containing complex, Fe(M)₃₂, exhibits a spin-crossover phenomenon, which is absent in the pyrazine (B50134) analogue. researchgate.net This indicates that the pyrimidine ring in this scaffold results in a weaker ligand field compared to the pyrazine, influencing the spin state and, by extension, the redox properties.

Furthermore, research on ruthenium(II) complexes with 2-(1H-imidazol-2-yl)pyridine has shown that the deprotonation of the imidazole N-H group leads to a dramatic decrease in the metal's redox potential (M³⁺/M²⁺). researchgate.net This effect is largely coulombic in origin, as the increased negative charge on the deprotonated ligand framework makes it significantly easier to oxidize the metal center. researchgate.net

| Complex | Redox Couple | Potential Drop upon Deprotonation (mV) |

|---|---|---|

| [Ru(H₂dimpy)(bpy)]²⁺ (related complex) | Ru(III)/Ru(II) | ~900 |

This facile tuning of redox properties via protonation/deprotonation is a key mechanistic feature that could be exploited in catalytic cycles involving 2-(2-methyl-1H-imidazol-1-yl)pyrimidine complexes.

Supramolecular Assembly Mechanisms and Directed Self-Organization

The non-covalent interactions involving 2-(2-methyl-1H-imidazol-1-yl)pyrimidine can direct its self-assembly and the organization of its metal complexes into higher-order supramolecular structures. The mechanisms governing this assembly are typically driven by a combination of hydrogen bonding, π-π stacking, and metal-ligand coordination.

Studies on related 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids have revealed a diverse range of supramolecular structures. nih.gov Depending on the substituents and the presence of solvent molecules, these compounds can form zero-dimensional dimers through N-H···N hydrogen bonds or extend into three-dimensional framework structures via a combination of N-H···N, C-H···N, and C-H···π interactions. nih.gov

Similarly, the self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers is driven by cooperative π-π stacking and hydrogen bonding. nih.gov For 2-(2-methyl-1H-imidazol-1-yl)pyrimidine, one can anticipate that:

The pyrimidine and imidazole rings will actively participate in π-π stacking interactions.

The nitrogen atoms of both rings can act as hydrogen bond acceptors .

In the protonated form, the imidazole N-H could serve as a hydrogen bond donor .

When coordinated to a metal center, these interactions work in concert with the coordination bonds to form metallosupramolecular architectures. The geometry of the metal complex will impose steric constraints and direct the spatial orientation of the ligands, leading to predictable and well-defined assemblies such as helices, grids, or cages. The self-assembly of polyimidazole tripod coils stabilized by π-π stacking and templated by boric acid further illustrates the intricate interplay of forces that can lead to complex supramolecular structures. rsc.org

Advanced Applications and Future Research Directions of 2 2 Methyl 1h Imidazol 1 Yl Pyrimidine in Specialized Chemical Fields

Application as a Ligand in Advanced Catalysis

The bidentate N,N-coordination motif of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine makes it an attractive ligand for complexing with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by modifying the pyrimidine (B1678525) or imidazole (B134444) rings, opening avenues for its use in specialized catalytic processes.

While direct applications of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine in asymmetric catalysis are still an emerging area, the potential is significant. The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. bldpharm.com The strategy involves introducing chirality to the ligand scaffold, which then transfers stereochemical information to the catalytic center.

Research on related heterocyclic structures provides a blueprint for the potential chiral derivatization of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine. For instance, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been successfully achieved using chiral phosphoric acid catalysts. nih.gov This demonstrates that fused imidazole-heterocycle systems can create a stereochemically defined environment around a metal center. Similarly, pyridine-oxazoline ligands, which share structural similarities, are widely used in asymmetric catalysis. rsc.orgscilit.com

Potential chiral derivatization strategies for 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine could include:

Introduction of a Chiral Center: Attaching a chiral substituent, such as a derivative of a natural amino acid or a chiral amine, to the pyrimidine ring.

Creation of Atropisomers: Introducing bulky groups onto the pyrimidine or imidazole rings to create sterically hindered rotation, leading to stable, axially chiral isomers.

These chiral variants could then be used to synthesize catalysts for a range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The electronic properties of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine make it a promising ligand for various organic transformations. The imidazole moiety is a strong sigma-donor, while the pyrimidine ring can act as a π-acceptor, allowing for the stabilization of various oxidation states of a coordinated metal center.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are fundamental tools in organic synthesis. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Research into related imidazo[1,2-a]pyrimidine (B1208166) structures has shown their utility in Suzuki-Miyaura coupling reactions. acs.org A palladium complex of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine could potentially exhibit high catalytic activity by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Hydrogenation Reactions: Catalytic hydrogenation is a critical industrial process. A recent study detailed the selective hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640) using a palladium-based catalyst. rsc.org This reaction proceeds through a 1H-imidazole-2-methanol intermediate. While the target compound was the product rather than the ligand in this case, it highlights the compatibility of the imidazole core in hydrogenation processes. A metal complex incorporating 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine as a ligand could be explored for the hydrogenation of various functional groups, with the potential for high selectivity due to the specific steric and electronic environment provided by the ligand.

The table below summarizes potential catalytic applications based on findings from related compounds.

| Catalytic Reaction | Metal Center | Role of Ligand | Potential Advantage | Related Research Finding |

| Asymmetric Aldol Reaction | Zn(II), Cu(II) | Create chiral environment | High enantioselectivity | Chiral imidazo[1,2-a]pyridines synthesized via asymmetric multicomponent reactions show high enantiomeric excess. nih.gov |

| Suzuki Cross-Coupling | Pd(0)/Pd(II) | Stabilize catalytic cycle | High turnover number, stability | Imidazole derivatives have been used in the synthesis of inhibitors for PD-1/PD-L1 interaction via Suzuki coupling. acs.org |

| Catalytic Hydrogenation | Ru(II), Rh(I) | Activate H₂ and substrate | High selectivity for specific functional groups | Pd-catalyzed hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole demonstrates the feasibility of transformations on the imidazole core. rsc.org |

The activation of small, abundant molecules such as carbon dioxide (CO₂), oxygen (O₂), and nitrogen (N₂) is a significant goal in chemistry, aiming to convert them into value-added chemicals. Metal complexes containing ligands with specific binding pockets and electronic properties are essential for this purpose.

The nitrogen-rich structure of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine makes its metal complexes interesting candidates for small molecule activation. Specifically, in the context of metal-organic frameworks (MOFs), related pyridyl-imidazole ligands have demonstrated success. A manganese-based MOF with uncoordinated imidazole groups exhibited excellent selective absorption of CO₂ over N₂ and CH₄. nih.gov This suggests that the imidazole moiety can provide a preferential binding site for CO₂, the first step in its activation and subsequent transformation into useful products like formic acid or methanol. The Lewis basic nitrogen atoms of the ligand can interact favorably with the Lewis acidic carbon atom of CO₂.

Integration into Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. birmingham.ac.uk The ability of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine to act as a versatile linker or node makes it a valuable component in the construction of complex supramolecular architectures.

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov These materials have garnered immense attention for their high porosity, tunable structures, and applications in gas storage, separation, and catalysis. researchgate.net